molecular formula C19H21N3O2S2 B2991267 N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1903249-31-9

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2991267
CAS No.: 1903249-31-9
M. Wt: 387.52
InChI Key: DKBVVTAAXFXIQB-UHFFFAOYSA-N
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Description

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a highly specific, chemically structured compound with diverse applications in chemistry, biology, medicine, and industry. Known for its intricate molecular framework, this compound exemplifies the versatility and complexity of modern chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves a multi-step reaction process. Starting with the precursor molecules, a series of condensation, cyclization, and functional group transformations lead to the final product. Typical conditions include:

  • Condensation Reaction: : Utilizing reagents like ethyl thioglycolate and acetic anhydride under acidic or basic catalysis.

  • Cyclization: : Employing a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an inert solvent like dimethylformamide (DMF).

  • Functional Group Transformations: : Involving reagents such as N-chlorosuccinimide (NCS) or dichloromethane (DCM) for specific modifications.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by optimizing each reaction step for efficiency and yield. The process includes large-scale batch reactors, continuous flow synthesis, and stringent purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions in the presence of strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Reduction reactions involve agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: : The compound participates in nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium methoxide (NaOMe) or methyl iodide (CH3I).

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, palladium on carbon.

  • Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).

  • Catalysts: : Acidic or basic catalysts depending on the reaction type.

Major Products Formed: The major products formed from these reactions vary based on the conditions and reagents used, often leading to modified structures with altered functional groups, enhancing the compound's applicability in various fields.

Scientific Research Applications

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide finds extensive use in scientific research:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules, offering a foundation for developing novel pharmaceuticals and advanced materials.

  • Biology: : In biological studies, the compound is used as a probe to investigate enzyme interactions and cellular pathways.

  • Medicine: : Its potential therapeutic properties make it a candidate for drug development, particularly in targeting specific molecular pathways in diseases like cancer and inflammatory disorders.

  • Industry: : In industrial applications, the compound is utilized in the synthesis of specialty chemicals, agricultural products, and advanced polymers.

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with molecular targets within biological systems. The compound binds to specific enzymes or receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to the inhibition or activation of key processes, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Other Compounds: N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to its specific chemical structure, which confers distinct properties compared to similar compounds

Similar Compounds

  • Thieno[2,3-d]pyrimidine derivatives: : Often used in medicinal chemistry for their bioactive properties.

  • Cyclopentanecarboxamide analogs: : Explored for their therapeutic potential in various diseases.

  • Thiophene-based compounds: : Widely studied for their electronic properties and use in organic electronics.

This compound's distinctive structure and broad range of applications make it a valuable subject of study in multiple scientific domains. Its unique combination of functional groups and reactivity patterns set it apart from other compounds in its class.

Properties

IUPAC Name

N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-13-21-16-14(6-12-26-16)17(23)22(13)10-9-20-18(24)19(7-2-3-8-19)15-5-4-11-25-15/h4-6,11-12H,2-3,7-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBVVTAAXFXIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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